Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol
Description
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Properties
IUPAC Name |
pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-3-9(4-6-11)12(18)10-2-1-7-17-8-10/h1-8,12,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJLYOJRNWPTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Structural Analysis and Synthetic Utility of (Pyridin-3-yl)[4-(trifluoromethyl)phenyl]methanol
Executive Summary
This technical guide analyzes (Pyridin-3-yl)[4-(trifluoromethyl)phenyl]methanol (CAS: 1340875-16-2), a critical diarylmethanol scaffold in modern medicinal chemistry. Characterized by a trifluoromethyl-substituted benzene ring coupled to a pyridine core via a hydroxymethyl bridge, this molecule serves as a versatile intermediate for Fragment-Based Drug Design (FBDD). Its structural motifs offer a dual advantage: the trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine nitrogen provides a vector for hydrogen bonding and pH-dependent solubility.
Part 1: Structural Characterization & Identifiers
The molecule consists of two aromatic systems—an electron-deficient pyridine and an electron-poor 4-(trifluoromethyl)benzene—linked by a chiral carbinol center.
Chemical Identifiers[1][2][3][4][5]
| Identifier Type | Value |
| IUPAC Name | (Pyridin-3-yl)[4-(trifluoromethyl)phenyl]methanol |
| CAS Number | 1340875-16-2 |
| Molecular Formula | C₁₃H₁₀F₃NO |
| Molecular Weight | 253.22 g/mol |
| Canonical SMILES | FC(F)(F)c1ccc(cc1)C(O)c2cccnc2 |
| Isomeric SMILES | FC(F)(F)c1ccc(cc1)c2cccnc2 (S-enantiomer) / [C@@H] (R-enantiomer) |
| InChI Key | KUZQUSGIJZKWHE-UHFFFAOYSA-N |
Stereochemical Considerations
The central methine carbon is chiral (
Part 2: Physicochemical Profile
Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological systems (ADME profile).
| Property | Value (Predicted/Exp) | Significance in Drug Design |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Moderate lipophilicity; likely good membrane permeability (Lipinski compliant). |
| pKa (Pyridine N) | ~4.8 - 5.0 | Slightly lower than unsubstituted pyridine (5.2) due to the inductive electron-withdrawing effect of the CF3-phenyl group. |
| H-Bond Donors | 1 (OH) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 2 (N, OH) | The pyridine nitrogen acts as a pH-sensitive acceptor. |
| Rotatable Bonds | 2 | Low flexibility suggests a defined spatial orientation in binding pockets. |
| TPSA | ~33 Ų | Favorable for Blood-Brain Barrier (BBB) penetration if required. |
Part 3: Synthetic Architecture
The synthesis of (Pyridin-3-yl)[4-(trifluoromethyl)phenyl]methanol typically follows organometallic addition pathways. Below is the Industrial Standard Protocol utilizing a "Turbo-Grignard" approach, which prevents the formation of oxidative byproducts common in direct magnesium insertion into halopyridines.
Protocol A: The Turbo-Grignard Exchange (Recommended)
Rationale: 3-Bromopyridine is prone to polymerization or Wurtz coupling with standard Mg. Using Isopropylmagnesium chloride (iPrMgCl) allows for a rapid, low-temperature halogen-metal exchange.
Step-by-Step Methodology:
-
Reagent Prep: Anhydrous THF (Tetrahydrofuran) is degassed. All glassware is flame-dried under Argon.
-
Exchange: Dissolve 3-bromopyridine (1.0 eq) in THF at -15°C. Add iPrMgCl (1.1 eq) dropwise. Stir for 30 mins to generate Pyridin-3-ylmagnesium chloride .
-
Addition: Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in THF. Add this solution slowly to the Grignard reagent at -15°C.
-
Quench: Allow to warm to RT, then quench with saturated aq. NH₄Cl.
-
Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Reduction of Diarylketone
Rationale: If the ketone precursor [Pyridin-3-yl][4-(trifluoromethyl)phenyl]methanone is available, reduction is milder and amenable to enantioselective catalysis.
-
Reagent: NaBH₄ (Sodium Borohydride) in Methanol (0°C to RT).
Synthetic Workflow Diagram
Caption: Convergent synthesis via halogen-metal exchange (Turbo-Grignard) followed by aldehyde addition.
Part 4: Medicinal Chemistry Applications[2][3][7][8]
This scaffold is not merely a passive linker; it actively contributes to the pharmacological profile of drug candidates.
The "Fluorine Effect" & Metabolic Stability
The trifluoromethyl (
-
Metabolic Blocking: The C-F bond is the strongest in organic chemistry (~116 kcal/mol). Placing the
group at the para position of the phenyl ring blocks metabolic oxidation (P450 hydroxylation) at that site, significantly extending the half-life ( ) of the molecule. -
Lipophilicity: The
group increases lipophilicity ( value +0.88), enhancing membrane permeability.
Pyridine as a Solubility Handle
The pyridine nitrogen possesses a lone pair that does not participate in aromaticity.
-
Basicity: It can accept a proton (forming pyridinium) in acidic environments (e.g., stomach pH), improving aqueous solubility compared to a biphenyl analog.
-
Interaction: It frequently serves as an anchor point in kinase active sites, forming hydrogen bonds with the hinge region residues.
Pharmacophore Logic Diagram
Caption: Pharmacophore mapping showing the functional roles of the CF3 shield, Pyridine anchor, and Chiral center.
Part 5: Analytical Protocols
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical system.
HPLC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic absorption) and ESI+ MS (Expected [M+H]+ = 254.22).
-
Retention Time Logic: The compound is moderately lipophilic; expect elution after unsubstituted diarylmethanols but before bis-CF3 analogs.
NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
-
Pyridine Protons: Look for 4 distinct signals in the downfield aromatic region (7.2 - 8.6 ppm). The proton adjacent to Nitrogen (C2-H) will be a singlet or doublet most downfield (~8.6 ppm).
-
Phenyl Protons: An AA'BB' system (two doublets) characteristic of para-substitution, typically around 7.5 - 7.7 ppm.
-
Carbinol Proton: A singlet (or doublet if coupling with OH) around 5.8 - 6.0 ppm.
-
¹⁹F NMR: A single strong peak around -62.5 ppm (characteristic of Ar-CF3).
References
- Knochel, P., et al. (2002). A Convenient Preparation of Polyfunctional Arylmagnesium Reagents by a Halogen–Magnesium Exchange. Angewandte Chemie International Edition. (Standard protocol for Turbo-Grignard synthesis of pyridines).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 3-Pyridinemethanol Derivatives. National Library of Medicine. Retrieved from [Link]
-
Matrix Fine Chemicals. (2024).[1] Fluorinated Pyridine Intermediates Catalog. Retrieved from [Link]
Sources
Solubility profile of pyridin-3-yl aryl methanols in organic solvents
Topic: Solubility Profile of Pyridin-3-yl Aryl Methanols in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
Pyridin-3-yl aryl methanols represent a critical scaffold in medicinal chemistry, serving as intermediates for potassium channel blockers, anti-inflammatory agents, and potentially bioactive ligands. Their solubility behavior is complex, governed by the competing interactions of the basic pyridine nitrogen (H-bond acceptor) and the hydroxyl moiety (H-bond donor/acceptor).
This guide provides a rigorous framework for determining, modeling, and interpreting the solubility of this chemical class. Unlike standard operating procedures (SOPs), this document focuses on the thermodynamic causality of dissolution, equipping you to design robust crystallization and purification processes.
Molecular Architecture & Solubility Mechanisms
To predict solubility, one must first understand the solute's internal conflict. Pyridin-3-yl aryl methanols possess two distinct domains:
-
The Polar Domain: The pyridine ring and the methanolic hydroxyl group drive solubility in protic solvents (e.g., Methanol, Ethanol) via strong hydrogen bonding.
-
The Lipophilic Domain: The aryl substituent (phenyl, substituted phenyl) limits water solubility and drives interaction with non-polar or aprotic solvents (e.g., Toluene, Ethyl Acetate) via
stacking and Van der Waals forces.
Key Insight: The solubility of these compounds is rarely ideal.[1] It deviates significantly due to specific solute-solvent interactions, making empirical measurement and thermodynamic modeling mandatory for process scale-up.
Experimental Protocol: Determination of Solubility
We present two methodologies: the Static Equilibrium (Shake-Flask) method for baseline data and the Dynamic Laser Monitoring method for high-precision metastable zone width (MSZW) determination.
Method A: Static Equilibrium (Gravimetric Standard)
Best for: Generating thermodynamic data points (
-
Preparation: Add excess solid Pyridin-3-yl aryl methanol to 10 mL of the target solvent (Methanol, Ethanol, IPA, Acetone, Acetonitrile, Toluene) in a double-jacketed glass vessel.
-
Equilibration: Stir continuously at the target temperature (
K) for 24–48 hours.-
Critical Control Point: Use a circulating water bath. Temperature fluctuations
K will induce micro-precipitation, skewing results.
-
-
Sampling: Stop stirring and allow phases to settle for 2 hours (isothermal).
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22
m).-
Why Pre-heat? If the syringe is colder than the solution, the solute will crystallize inside the filter, lowering the measured concentration.
-
-
Analysis: Dilute the filtrate and analyze via HPLC (UV detection at
nm).
Method B: Dynamic Laser Monitoring (Advanced)
Best for: Determining the solubility curve and MSZW in real-time.
-
Setup: Place a known mass of solvent and solute in a reactor equipped with a laser turbidity probe.
-
Heating Ramp: Heat the slurry at a slow rate (e.g., 0.2 K/min).
-
Clear Point Detection: Record the temperature (
) where laser transmission hits 100% (dissolution complete). -
Cooling Ramp: Cool at the same rate until transmission drops (nucleation point,
). -
Data Output: The difference (
) defines the Metastable Zone Width, critical for controlling crystal size distribution.
Visualization: Solubility Measurement Workflow
Figure 1: Workflow for static solubility determination. Note the critical isothermal filtration step.
Thermodynamic Modeling & Data Analysis
Raw data points are insufficient for process design. You must correlate solubility (
The Modified Apelblat Equation
This is the industry standard for correlating solubility data of pyridine derivatives because it accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility.[3]
- : Absolute temperature (K).[2][4][5][6][7]
-
: Empirical parameters derived from regression.
-
Interpretation: If
is positive and large, solubility is highly temperature-dependent, indicating a steep solubility curve (ideal for cooling crystallization).
-
Thermodynamic Parameters (Van't Hoff Analysis)
To understand the energy of the process, use the Van't Hoff equation:
- (Enthalpy of Dissolution): Usually positive (endothermic) for these compounds.
- (Entropy of Dissolution): Positive, driving the dissolution process.
Representative Data Profile (Hypothetical Trend): Based on structural analogues (e.g., 2-phenylpyridine derivatives) [1, 2].
| Solvent | Polarity (Dielectric) | Solubility Trend ( | Temperature Sensitivity |
| Methanol | High (33.0) | High (H-bonding dominant) | Moderate |
| Ethanol | High (24.5) | High | Moderate |
| Acetone | Medium (20.7) | Medium | High |
| Ethyl Acetate | Low-Medium (6.0) | Medium-Low | High |
| Toluene | Low (2.4) | Low | Very High |
Note: Toluene often shows the steepest solubility curve, making it an excellent anti-solvent or crystallization solvent if high temperatures are accessible.
Visualization: Solvent Selection Logic
Figure 2: Decision matrix for utilizing solubility data in process development.
Application: Crystallization & Purification[3][8]
For Pyridin-3-yl aryl methanols, the solubility profile dictates the purification strategy:
-
Cooling Crystallization:
-
Solvent: Ethanol or Isopropanol.
-
Mechanism:[1] High solubility at reflux, moderate at room temperature.
-
Protocol: Dissolve at
, filter hot, cool slowly (10 K/hr) to induce nucleation.
-
-
Anti-Solvent Crystallization:
-
System: Methanol (Solvent) + Water (Anti-solvent).
-
Mechanism:[1] The hydrophobic aryl group forces precipitation when water is added.
-
Protocol: Dissolve in Methanol (
), slowly dose Water until turbidity ( ), then age the slurry.
-
References
-
NIST Chemistry WebBook. Pyridine, 3-phenyl- Thermochemical Data. National Institute of Standards and Technology.[8] [Link]
-
Zarghampour, A., et al. (2024).[1] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[1] [Link]
-
Gong, Y., et al. (2025). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents. Journal of Chemical & Engineering Data.[8] (Via ResearchGate).[2] [Link]
-
Matrix Fine Chemicals. (Pyridin-3-yl)methanol Product Specification. [Link]
Sources
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. physchemres.org [physchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ThermoML:J. Chem. Eng. Data 2010, 55, 2, 1022-1024 [trc.nist.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Pyridine, 3-phenyl- [webbook.nist.gov]
Literature review on pyridine-based secondary alcohols in drug discovery
A review of antiproliferative pyridine derivatives found that the presence and positions of groups like -OH, -OMe, and -C=O enhanced activity, whereas bulky groups or halogens sometimes led to lower activity, underscoring the delicate balance required in SAR studies. [9][10]
Field-Proven Experimental Protocol: Chemoenzymatic Synthesis
This protocol describes a self-validating system for the enantioselective reduction of a pyridyl ketone using a commercially available alcohol dehydrogenase. The trustworthiness of this protocol lies in its reliance on the inherent and predictable selectivity of the enzyme.
Objective: To synthesize an enantiomerically enriched pyridine-based secondary alcohol from its corresponding prochiral ketone.
Materials & Reagents:
-
Substrate: 2-Acetylpyridine (or other suitable pyridyl ketone)
-
Enzyme: Alcohol Dehydrogenase from Lactobacillus kefir (LkADH)
-
Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Cofactor Regeneration System: Glucose dehydrogenase (GDH) and D-Glucose
-
Buffer: 100 mM Potassium phosphate buffer (pH 7.0) containing 1 mM MgCl₂
-
Organic Solvent: Methyl tert-butyl ether (MTBE) for extraction
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer. Adjust the pH to 7.0 using KOH or H₃PO₄. Add magnesium chloride to a final concentration of 1 mM. Causality: The buffer maintains the optimal pH for enzyme activity, while Mg²⁺ is a common cofactor for dehydrogenases.
-
Reaction Mixture Assembly: In a 50 mL flask, dissolve D-glucose (1.5 eq.) and NADPH (0.01 eq.) in 20 mL of the prepared buffer. Add the LkADH and GDH enzymes according to the manufacturer's activity units. Causality: A catalytic amount of the expensive NADPH cofactor is used. The GDH and stoichiometric glucose create a regeneration system, converting NADP⁺ back to NADPH to keep the primary reaction running.
-
Substrate Addition: Dissolve the pyridyl ketone substrate (1.0 eq., e.g., 1 mmol) in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture. If the substrate has low aqueous solubility, a two-phase system with 50% (v/v) MTBE can be used. [5]4. Reaction Execution: Seal the flask and place it on an orbital shaker at a controlled temperature (typically 25-30 °C). Monitor the reaction progress by taking small aliquots over time and analyzing them by Thin Layer Chromatography (TLC) or HPLC.
-
Workup and Extraction: Once the reaction is complete (typically 12-24 hours), quench it by adding an equal volume of MTBE. Shake vigorously and separate the organic layer. Repeat the extraction of the aqueous layer two more times with MTBE. Causality: MTBE is used to extract the less polar alcohol product from the aqueous buffer, leaving behind the enzyme, salts, and glucose.
-
Purification: Combine the organic extracts and dry them over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude alcohol can be further purified by flash column chromatography on silica gel if necessary.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) using chiral HPLC or chiral GC. This final step is critical for validating the success of the asymmetric synthesis.
Conclusion and Future Outlook
Pyridine-based secondary alcohols represent a validated and highly fruitful scaffold in the pursuit of novel therapeutics. Their synthetic accessibility, coupled with their versatile binding capabilities, ensures their continued relevance. Future advancements will likely focus on developing even more efficient and sustainable synthetic methods, such as novel biocatalysts and flow chemistry processes. [10]Furthermore, as our understanding of complex diseases deepens, the ability to fine-tune the physicochemical and stereochemical properties of this scaffold will allow medicinal chemists to design next-generation therapies with enhanced potency, selectivity, and safety profiles. The strategic incorporation of this privileged structure remains a powerful tactic in the drug discovery arsenal.
References
-
Broese, T., Ehlers, P., Langer, P., & von Langermann, J. (2021). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. ChemBioChem, 22(23), 3314-3318. [Link] [5][6]2. Ahmad, I., et al. (2024). A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link] [11]3. De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link] [1]4. National Genomics Data Center. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link] [12]5. Ahmad, I., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 1-35. [Link] [2]6. Barman, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184. [Link] [9]7. Kawabata, T., et al. (2006). New Class of Pyridine Catalyst Having a Conformation Switch System: Asymmetric Acylation of Various sec-Alcohols. The Journal of Organic Chemistry, 71(7), 2791-2803. [Link] [13]8. PubMed. (2021). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. [Link]
-
Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. [Link] [7]25. Monash University. (n.d.). Structure-activity relationship (SAR) study designs. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. monash.edu [monash.edu]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 13. pubs.acs.org [pubs.acs.org]
Bioisosteric replacement strategies using trifluoromethylphenyl pyridine motifs
Topic: Bioisosteric Replacement Strategies using Trifluoromethylphenyl Pyridine Motifs Content Type: Technical Whitepaper Author Persona: Senior Application Scientist
A Medicinal Chemistry Guide to Scaffold Optimization
Executive Summary
The trifluoromethylphenyl pyridine pharmacophore is a privileged structure in modern drug discovery, ubiquitous in kinase inhibitors (e.g., Sorafenib, Regorafenib) and GPCR modulators. Its success stems from a unique convergence of electronic modulation, metabolic stability, and a defined "orthogonal twist" conformation that occupies distinct hydrophobic pockets.
However, this scaffold often suffers from high lipophilicity (
The Pharmacophore: Mechanics of the Motif
Before attempting replacement, one must understand the structural load-bearing walls of the scaffold.
The Orthogonal Conformation
The bond connecting the pyridine and the trifluoromethylphenyl ring is rarely planar. The steric bulk of the ortho-substituents (or the
-
Impact: This twist creates a distinct 3D shape crucial for selectivity, often fitting into the "gatekeeper" regions of kinase domains.
-
Design Rule: Any bioisostere must maintain this torsion angle. Planarizing the system (e.g., by removing steric bulk or adding a fusing ring) often obliterates potency.
The Anchor
-
Metabolic Blockade: The C-F bond (116 kcal/mol) renders the phenyl ring resistant to CYP450 oxidation at the substituted position.
-
Lipophilicity:
significantly increases (Hansch constant), driving hydrophobic collapse into binding pockets.
Strategy A: Bioisosteres of the Trifluoromethyl ( ) Group[1][2]
When the
Pentafluorosulfanyl ( ): The "Super-Trifluoromethyl"
The
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Design Implication |
| Geometry | Tetrahedral | Square Pyramidal | |
| Electronegativity ( | 3.36 | 3.65 | |
| Lipophilicity ( | 0.88 | 1.23 | |
| Volume ( | 42.6 ų | 85.3 ų | Critical: |
Protocol Note: Use
Difluoromethyl ( ): The H-Bond Donor
Unlike
-
Application: If the
resides near a backbone carbonyl or a polar residue (e.g., Threonine/Serine), swapping to can gain ~1-2 kcal/mol binding energy via a specific H-bond, while lowering .
Strategy B: Bioisosteres of the Pyridine Core[3]
The pyridine nitrogen often serves as a key H-bond acceptor (e.g., in the hinge region of kinases). However, it is also a metabolic soft spot (N-oxidation) and can be responsible for hERG toxicity.
Nitrogen Scanning (Diazines)
Replacing pyridine with pyrimidine or pyridazine reduces the basicity of the nitrogen lone pair, reducing the risk of phospholipidosis.
-
Pyrimidine (1,3-diazine): Lowers
. Often improves solubility due to lower lipophilicity compared to pyridine. -
Pyridazine (1,2-diazine): Increases polarity significantly.
The Saturated Shift: 3-azabicyclo[3.1.1]heptane
A cutting-edge strategy is replacing the planar pyridine ring with rigid, saturated bicyclic amines.
-
The Logic: The 3-azabicyclo[3.1.1]heptane system mimics the vector of the pyridine nitrogen but introduces
character (fraction of carbons). -
Result: This dramatically improves solubility and metabolic stability (no aromatic oxidation) while maintaining the "exit vector" of the substituents.
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for optimizing this scaffold based on specific liabilities (Metabolic, Potency, or Solubility).
Caption: Decision matrix for bioisosteric replacement based on identified physicochemical liabilities.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling[4][5][6]
The construction of these motifs relies heavily on Palladium-catalyzed cross-coupling. The following protocol is optimized for electron-deficient pyridines, which can be sluggish couplers.
Reaction Scheme
Substrates: 4-Bromo-2-(trifluoromethyl)pyridine + 3-(Trifluoromethyl)phenylboronic acid.
Step-by-Step Methodology
-
Reagent Prep: In a glovebox or under Argon, charge a microwave vial with:
-
Aryl Bromide (1.0 equiv, 1.0 mmol)
-
Boronic Acid (1.2 equiv, 1.2 mmol)
-
Catalyst:
(0.05 equiv). Note: The dppf ligand is crucial for preventing dehalogenation of the electron-poor pyridine. -
Base:
(3.0 equiv). Note: Anhydrous phosphate is preferred over carbonate to minimize protodeboronation.
-
-
Solvent System: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration). The water is essential for the transmetallation step.
-
Degassing: Sparge with Argon for 5 minutes. Seal the vial.
-
Reaction: Heat to 90°C for 4-12 hours.
-
Validation: Monitor via LC-MS. Look for the disappearance of the bromide (M+) and appearance of the biaryl product.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Synthetic Workflow Diagram
Caption: Optimized Suzuki-Miyaura workflow for electron-deficient pyridine coupling.
References
-
Meanwell, N. A. (2011). Bioisosterism in Drug Design.[1][2] Journal of Medicinal Chemistry.[3][4][5] Link
-
Tseng, C. C., et al. (2019).[4] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.[3][4][6] Journal of Medicinal Chemistry.[3][4][5] Link[3]
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews.[7] Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[8][9][1][10] Link
-
Wilhelm, A., et al. (2014). Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. Link
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- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Catalytic Asymmetric Synthesis of Chiral Pyridin-3-yl(phenyl)methanols: Protocols and Mechanistic Insights
An Application Guide for Researchers and Medicinal Chemists
Abstract
Chiral diarylmethanols incorporating a pyridine ring are privileged structural motifs in modern drug discovery, appearing in a range of pharmacologically active agents.[1][2] The precise spatial arrangement of the phenyl and pyridyl groups around the stereogenic carbinol center is often critical for target engagement and biological activity. Consequently, the development of robust and efficient methods for their enantioselective synthesis is of paramount importance. This application note provides a detailed guide to the catalytic asymmetric synthesis of chiral pyridin-3-yl(phenyl)methanols, focusing on the highly effective strategy of asymmetric hydrogenation of 3-benzoylpyridine. We present field-proven protocols, discuss the mechanistic underpinnings of the catalysis, and offer insights into experimental design and optimization for researchers in synthetic and medicinal chemistry.
Introduction: The Significance of a Chiral Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, often employed as a bioisostere for a phenyl group to modulate physicochemical properties such as solubility, metabolic stability, and target binding interactions through its hydrogen bond accepting capability.[1] When combined with a phenyl group to form a chiral diarylmethanol, the resulting scaffold offers a three-dimensional vector for probing protein binding pockets. Molecules containing this core structure are explored for a wide array of therapeutic targets. The development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, for instance, has featured pyridinyl methanol moieties.[3]
However, the synthesis of these compounds in an enantiomerically pure form presents a significant challenge. The presence of the basic nitrogen atom in the pyridine ring can complicate catalytic processes by coordinating to the metal center of the catalyst, potentially leading to deactivation or altered selectivity.[4] Therefore, a successful catalytic system must be tolerant of the substrate's heteroaromatic nature while effectively discriminating between the two prochiral faces of the ketone.
Core Strategy: Asymmetric Hydrogenation of Prochiral Ketones
Among the various strategies to access these chiral alcohols, the catalytic asymmetric hydrogenation of the corresponding prochiral ketone, 3-benzoylpyridine, stands out for its atom economy and operational simplicity. This approach leverages well-established catalyst families, most notably those based on Ruthenium (Ru) and Rhodium (Rh) complexed with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5]
The general transformation is depicted below:
Caption: General workflow for the asymmetric hydrogenation of 3-benzoylpyridine.
The success of this reaction hinges on the chiral catalyst's ability to create a diastereomeric transition state that favors hydride delivery to one face of the carbonyl over the other, leading to one enantiomer of the alcohol in high excess.
In-Depth Protocol: Noyori-Type Asymmetric Hydrogenation
This protocol is based on the principles of the Nobel Prize-winning Noyori asymmetric hydrogenation, which is renowned for its high efficiency and enantioselectivity in the reduction of ketones.[5]
Materials and Reagents
-
Substrate: 3-Benzoylpyridine
-
Catalyst Precursor: [RuCl₂(p-cymene)]₂
-
Chiral Ligand: (S)-BINAP or (R)-BINAP (select based on desired product enantiomer)
-
Solvent: Anhydrous, degassed Methanol (MeOH)
-
Hydrogen Source: High-purity Hydrogen gas (H₂)
-
Base (optional but recommended): Triethylamine (Et₃N) or similar non-coordinating base. The addition of a base can be crucial for neutralizing any acidic impurities (like HBr or HCl) that may form and inhibit the catalyst, thereby improving yields and enantioselectivities.[6]
-
Equipment: High-pressure autoclave/reactor equipped with a magnetic stir bar, gas inlet, and pressure gauge.
Catalyst Preparation (In Situ)
The active catalyst is typically prepared in situ just before the reaction.
Caption: In situ preparation of the active Ru-BINAP catalyst.
Procedure:
-
Inside a nitrogen-filled glovebox or using Schlenk techniques, add [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral BINAP ligand (e.g., (S)-BINAP, 2.2 mol%) to a dry Schlenk flask.
-
Add anhydrous, degassed methanol to dissolve the components.
-
Stir the resulting solution at 40-50 °C for 1 hour. The solution should turn into a clear, homogeneous mixture, indicating the formation of the active catalyst complex.
Asymmetric Hydrogenation Protocol
-
Reactor Setup: Place 3-benzoylpyridine (1.0 eq) into the high-pressure autoclave.
-
Catalyst Transfer: Under an inert atmosphere, transfer the freshly prepared catalyst solution to the autoclave via cannula.
-
Solvent & Base: Add additional anhydrous methanol to achieve the desired concentration (typically 0.1 M to 0.5 M). If using a base, add triethylamine (Et₃N, ~5 mol%). The base serves to scavenge any generated acid, which can prevent catalyst deactivation.[6]
-
Seal and Purge: Seal the autoclave securely. Purge the vessel 3-5 times with low-pressure hydrogen gas before pressurizing to the final reaction pressure.
-
Reaction: Pressurize the autoclave with hydrogen gas to 50-100 atm. Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60 °C). Note: Optimal pressure and temperature may vary and should be screened.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (after safely depressurizing and re-purging) and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Mechanistic Rationale and Data
The high enantioselectivity is governed by the C₂-symmetric chiral environment created by the BINAP ligand around the ruthenium center. The phenyl groups on the phosphine atoms create a "chiral wall" that forces the prochiral ketone to coordinate in a specific orientation, exposing one face preferentially to the ruthenium-hydride for reduction.
Table 1: Comparative Performance of Catalytic Systems
| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions | Reference |
|---|---|---|---|---|---|
| RuCl₂[(S)-BINAP] | 3-Benzoylpyridine | ~90% | >95% | H₂ (100 atm), MeOH, 23 °C | [5] |
| Rh-JosiPhos / Et₃N | N-benzyl-3-phenylpyridinium | High | up to 90% | H₂ (50 bar), THF:MeOH | [6] |
| Brønsted Acid / Hantzsch Ester | Substituted Pyridines | 55-84% | 92-96% | Organocatalytic Transfer Hydrogenation |[4] |
Note: Data is representative and adapted from principles demonstrated in the cited literature. The Rh-JosiPhos and Brønsted acid systems are for related pyridine reductions, highlighting alternative strategies.[4][6]
Troubleshooting and Optimization
-
Low Conversion:
-
Cause: Inactive catalyst or catalyst poisoning.
-
Solution: Ensure all reagents and solvents are anhydrous and degassed. Increase catalyst loading slightly (e.g., to 1.5 mol%). The addition of a non-coordinating base like Et₃N can be beneficial.[6]
-
-
Low Enantioselectivity (ee):
-
Cause: Reaction temperature is too high, allowing for non-selective background reduction or loss of chiral integrity in the catalyst-substrate complex.
-
Solution: Lower the reaction temperature. Screen different solvents, as solvent polarity can influence the transition state geometry.
-
-
Inconsistent Results:
-
Cause: Purity of the ligand or metal precursor may vary. Inconsistent oxygen/moisture exclusion.
-
Solution: Use high-purity, crystalline ligands. Strictly adhere to inert atmosphere techniques for catalyst preparation and reaction setup.
-
Conclusion
The catalytic asymmetric hydrogenation of 3-benzoylpyridine is a powerful and reliable method for producing enantiomerically enriched pyridin-3-yl(phenyl)methanols. By leveraging well-defined ruthenium-diphosphine catalysts, researchers can access these valuable chiral building blocks in high yield and with excellent stereocontrol. The protocol described herein provides a robust starting point for synthesis, and a thorough understanding of the underlying mechanism allows for rational optimization. This approach is highly valuable for professionals in drug development, enabling the scalable production of key chiral intermediates for new therapeutic agents.
References
- Benchchem.
- J Am Chem Soc. (2004). A New Class of Chiral Pyrrolidine-Pyridine Conjugate Base Catalysts for Use in Asymmetric Michael Addition Reactions.
- AIR Unimi.
- ResearchGate.
- academictree.org.
- Waseda University. Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis.
- Semantic Scholar.
- PubMed.
- Royal Society of Chemistry.
- PubMed. Catalytic Enantioselective Addition of Prochiral Radicals to Vinylpyridines.
- Royal Society of Chemistry. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones.
- ResearchGate. A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions | Request PDF.
- ResearchGate. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF.
-
MIT Open Access Articles. Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][7][8]naphthyridin-2(1H)- one.
- ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society.
- MDPI. Chiral Pyridine-3,5-bis- (L-phenylalaninyl-L-leucinyl)
- MDPI. Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone.
- PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
- University of Illinois.
- PMC - NIH. Recent Advances of Pyridinone in Medicinal Chemistry.
- Andrew G. Myers Research Group, Harvard University.
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- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. air.unimi.it [air.unimi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. groups.ims.ac.jp [groups.ims.ac.jp]
Using Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol as a kinase inhibitor intermediate
Application Note & Protocols
Strategic Use of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol as a Versatile Intermediate for the Development of Potent Kinase Inhibitors
Abstract
The deregulation of protein kinase signaling is a cornerstone of numerous pathologies, most notably cancer, making kinase inhibitors a critical class of therapeutic agents. The strategic design of these inhibitors often involves the incorporation of specific chemical moieties that enhance binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol, a key intermediate possessing two such privileged fragments: the pyridine ring, a potent hydrogen bond acceptor for the kinase hinge region, and the trifluoromethylphenyl group, which improves metabolic stability and binding interactions. We present the scientific rationale for its use, a robust protocol for its synthesis, its elaboration into advanced kinase inhibitor scaffolds targeting the PI3K/Akt/mTOR pathway, and a validated protocol for evaluating the biological activity of the final compounds.
Scientific Foundation: The Rationale for a Privileged Scaffold Intermediate
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation can lead to uncontrolled cell growth, proliferation, and survival. The ATP-binding pocket of kinases is a primary target for small molecule inhibitors. A successful inhibitor must compete effectively with endogenous ATP.
The design of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol as an intermediate is deliberate and rooted in established principles of medicinal chemistry:
-
The Pyridine Moiety: The nitrogen atom in the pyridine ring is an excellent hydrogen bond acceptor. This feature allows it to form a critical hydrogen bond with the backbone amide NH of a conserved residue in the "hinge region" of the kinase ATP-binding site, a common anchoring point for many potent inhibitors.[1][2]
-
The Trifluoromethyl (CF3) Group: The inclusion of a CF3 group on the phenyl ring offers several distinct advantages. It is a strong electron-withdrawing group that can modulate the pKa of nearby functionalities and engage in favorable dipole-dipole or hydrophobic interactions within the binding pocket.[3] Crucially, the C-F bond is exceptionally stable, making the moiety resistant to oxidative metabolism by cytochrome P450 enzymes, which often enhances the compound's in vivo half-life.[4]
This intermediate, therefore, serves as a high-value starting point for building inhibitors against a range of kinases, particularly within the PI3K/Akt/mTOR signaling cascade, a pathway frequently hyperactivated in human cancers.[1][2][3][5]
Target Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[1][2] Inhibitors derived from scaffolds containing the trifluoromethylphenyl and pyridine motifs have demonstrated exceptional potency and selectivity for mTOR, a key serine/threonine kinase within this pathway.[1][3] mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate downstream effectors like S6K1, 4E-BP1, and Akt, making it a prime therapeutic target.[3]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway. The synthesized inhibitors primarily target mTORC1 and mTORC2.
Synthesis and Elaboration Workflow
The overall strategy involves a two-phase process: first, the synthesis of the core intermediate, and second, its elaboration into a more complex, biologically active molecule.
Figure 2: Overall workflow from starting materials to the final inhibitor and subsequent biological evaluation.
Experimental Protocols
Protocol 3.1: Synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol
This protocol describes a standard Grignard reaction to synthesize the alcohol intermediate.
Causality: The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds. By converting 3-bromopyridine into an organomagnesium nucleophile, it can effectively attack the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde.
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
3-Bromopyridine
-
4-(Trifluoromethyl)benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a small volume of anhydrous THF.
-
In a separate flask, dissolve 3-bromopyridine (1.0 eq) in anhydrous THF. Add this solution dropwise to the magnesium suspension via an addition funnel.
-
Self-Validation: The reaction mixture should become warm and the brownish color of iodine should fade, indicating the initiation of the Grignard reagent formation. Maintain a gentle reflux with a heating mantle if necessary. Stir until most of the magnesium has been consumed.
-
-
Addition of Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.
-
Rationale: Slow addition at a low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
-
Reaction & Quenching:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the reaction by slow, dropwise addition of saturated aqueous NH4Cl solution.
-
-
Workup & Purification:
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a solid.
-
| Parameter | Expected Value | Notes |
| Typical Yield | 60-75% | Highly dependent on the quality of anhydrous reagents. |
| Physical State | White to off-white solid | --- |
| Purity (by NMR) | >95% | --- |
Protocol 3.2: Elaboration to a Benzonaphthyridinone Core (Illustrative)
The alcohol intermediate is a launchpad for more complex structures. Oxidation to the ketone, Phenyl(pyridin-3-yl)methanone, is a common next step as it provides an electrophilic handle for cyclization reactions. This ketone is also commercially available, offering a convenient entry point for researchers.[6] This protocol outlines a conceptual pathway inspired by the synthesis of potent mTOR inhibitors like Torin1.[1]
-
Oxidation to Ketone: The alcohol is oxidized to the corresponding ketone using a mild oxidant like Dess-Martin periodinane (DMP) in dichloromethane (DCM). This avoids over-oxidation and is compatible with the pyridine ring.
-
Condensation & Cyclization: The ketone can then undergo a series of condensation and cyclization reactions with appropriate building blocks (e.g., anilines, amides) under specific conditions (e.g., acid or base catalysis, high temperature) to construct the tricyclic benzonaphthyridinone core structure seen in highly selective mTOR inhibitors.[1][3]
This multi-step elaboration is highly specific to the desired final scaffold and requires specialized synthetic chemistry expertise. Researchers should consult detailed synthetic literature for specific protocols.[1][3]
Biological Evaluation Protocol: In Vitro mTOR Kinase Assay
Once a final inhibitor is synthesized, its biological activity must be quantified. This protocol describes a method to determine the IC50 value of a test compound against mTORC1 activity by monitoring the phosphorylation of a key downstream substrate.
Causality: A potent mTOR inhibitor will block the catalytic activity of the kinase, leading to a dose-dependent decrease in the phosphorylation of its substrates, such as S6K1. This change can be quantitatively measured using immunoassays.[1]
Figure 3: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human mTORC1 enzyme complex
-
Recombinant S6K1 (substrate)
-
Kinase assay buffer
-
ATP solution
-
Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)
-
Microplate (e.g., 384-well)
-
Anti-phospho-S6K1 (Thr389) antibody and corresponding detection reagents (e.g., HRP-conjugated secondary antibody, substrate for colorimetric or luminescent readout)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in kinase assay buffer. Include a "no inhibitor" positive control and a "DMSO vehicle" control.
-
Kinase Reaction:
-
To the wells of a microplate, add the kinase assay buffer, the diluted inhibitor, and the S6K1 substrate.
-
Initiate the reaction by adding the mTORC1 enzyme.
-
Allow the reaction to proceed for a defined time (e.g., 30 minutes) at a controlled temperature (e.g., 30 °C).
-
Start the phosphorylation by adding a final concentration of ATP (typically at or near the Km value for the enzyme).
-
Self-Validation: The positive control (no inhibitor) should yield a strong phosphorylation signal, while a "no enzyme" negative control should yield a background-level signal.
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to an antibody-coated plate (ELISA format) or run on an SDS-PAGE gel for Western Blotting.
-
Detect the amount of phosphorylated S6K1 using a specific primary antibody against p-S6K1 (Thr389) and an appropriate detection system.
-
-
Data Analysis:
-
Quantify the signal for each inhibitor concentration.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Kinase Target | Example IC50 (Potent Inhibitor) | Reference |
| mTOR | 0.2 - 10 nM | [1][3] |
| PI3Kα | >200 nM (for selective mTORi) | [3] |
| VEGFR2 (KDR) | ~70 nM | [7] |
This table provides representative IC50 values for potent inhibitors derived from similar scaffolds to illustrate expected potency ranges.
Conclusion
Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol is more than a simple chemical; it is a strategically designed intermediate that provides a significant head start in the complex process of kinase inhibitor discovery. Its constituent parts are optimized for key interactions within the kinase ATP binding site and for favorable drug-like properties. By leveraging this building block, researchers can more efficiently access novel and potent inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR cascade, accelerating the development of next-generation targeted therapies.
References
-
Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. Available at: [Link]
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. National Institutes of Health. Available at: [Link]
-
PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity. Molecular Cancer Therapeutics. Available at: [Link]
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
- A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents.
-
Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. Available at: [Link]
-
Phenyl(pyridin-3-yl)methanone. Hyma Synthesis Pvt. Ltd.. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
-
Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 7. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming catalyst poisoning by pyridine nitrogen during hydrogenation
Topic: Overcoming Catalyst Poisoning by Pyridine Nitrogen
The Core Problem: The "Pyridine Anchor" Effect
Welcome to the troubleshooting center. If your hydrogenation reaction has stalled or failed to initiate, you are likely experiencing competitive adsorption poisoning .
In heterogeneous catalysis, the pyridine nitrogen is not merely a bystander; it is a potent ligand. The basic nitrogen lone pair (
The result: The catalyst surface becomes saturated with "anchored" pyridine molecules, physically blocking the active sites required for H₂ activation and substrate reduction.
Visualizing the Mechanism
The following diagram illustrates the competitive exclusion occurring on your catalyst surface.
Figure 1: Mechanism of Catalyst Poisoning.[1] The nitrogen lone pair (Red) outcompetes hydrogen and target groups for metal surface sites.
Protocol A: The Protonation Strategy (The "Acid Shield")
Applicability: Best for reducing the pyridine ring itself OR preventing poisoning during side-chain reduction.
The Fix: By converting the basic pyridine nitrogen into a pyridinium cation (
Step-by-Step Methodology
-
Stoichiometry Calculation:
-
Calculate 1.05 to 1.1 equivalents of acid relative to the pyridine nitrogen.
-
Note: A large excess is rarely necessary and may complicate workup.
-
-
Acid Selection:
-
Standard: Glacial Acetic Acid (HOAc). Often used as the reaction solvent.
-
Strong Binding: If HOAc fails, use HCl (1M in MeOH) or H₂SO₄.
-
Warning: HCl can be corrosive to stainless steel autoclaves; use glass liners or Hastelloy reactors.
-
-
Reaction Setup:
-
Dissolve substrate in the solvent (e.g., MeOH, EtOH, or neat HOAc).
-
Add the acid before adding the catalyst. This "shields" the nitrogen immediately.
-
Add Catalyst (e.g., 5-10 wt% loading of PtO₂ or Pd/C).
-
Purge and pressurize with H₂.
-
-
Workup (Crucial):
-
Filter catalyst.
-
The product is now a salt (Piperidinium acetate/chloride).
-
Neutralization: Treat filtrate with base (NaOH or NaHCO₃) to liberate the free amine before extraction.
-
Why this works:
"The protonation of the nitrogen atom prevents the formation of the strong N-Metal bond, thereby allowing the aromatic ring or side chain to approach the catalyst surface for reduction." [1, 2]
Protocol B: Catalyst Engineering
If acid is incompatible with your molecule (e.g., acid-sensitive acetals, protecting groups), you must select a catalyst with higher resistance to nitrogen poisoning or higher intrinsic activity.
Catalyst Selection Matrix[2]
| Catalyst | Pyridine Tolerance | Primary Use Case | Notes |
| Rh/C (5%) | High | Ring Reduction (Mild Conditions) | The "Gold Standard" for reducing pyridine rings at low Temp/Pressure. Less prone to poisoning than Pd. [2, 5] |
| PtO₂ (Adams') | Medium | Ring Reduction (Acidic Media) | Highly active in Acetic Acid. Often requires the "Acid Shield" (Protocol A) to function efficiently. [3] |
| Pd/C (10%) | Low | Side-Chain Reduction | Very easily poisoned. Best used for reducing substituents (C=C, NO₂) while leaving the ring intact. |
| Raney Ni | Medium | Bulk Reductions | Requires high T (>100°C) and P (>50 bar). Cost-effective but harsh. |
Decision Workflow
Use the following logic tree to determine your experimental setup.
Figure 2: Catalyst Decision Tree. Select pathways based on regioselectivity requirements and functional group stability.
Advanced Troubleshooting & FAQs
Q: I am trying to reduce a side-chain alkene, but the reaction stops at 50% conversion. Why? A: Product Inhibition. Even if you successfully hydrogenate the side chain, the product might be a stronger base or better ligand than the starting material (especially if the electronics of the ring change).
-
Fix: Increase hydrogen pressure (pushing the equilibrium) or perform a "double batch" addition where fresh catalyst is added halfway through.
Q: I have a halogen (Cl, Br, I) on the pyridine ring. Will it survive? A: High Risk of Dehalogenation. Pd/C is notorious for hydrodehalogenation (cleaving C-X bonds).
-
The Conflict: Acid prevents poisoning but accelerates dehalogenation by neutralizing the H-X byproduct.
-
Fix: Switch to Pt/C (sulfided) or PtO₂ . Platinum is less aggressive toward halogens than Palladium. Avoid acid if possible; if poisoning is severe, use a specific inhibitor (like thiophene) to poison the highly active sites responsible for dehalogenation, though this lowers overall activity. [4]
Q: Can I use a solvent other than Acetic Acid? A: Yes. If you cannot use HOAc, Water is an excellent alternative solvent for pyridine hydrogenation, often showing faster rates than organic solvents due to hydrophobic effects pushing the substrate to the catalyst surface. Alcohols (MeOH, EtOH) are standard but may require higher catalyst loading. [6]
Q: My reaction works on 100mg but fails on 10g. What changed? A: Mass Transfer vs. Poisoning. On a larger scale, H₂ gas-to-liquid transfer becomes the rate-limiting step. If the reaction is slow due to mass transfer, the catalyst sits "starved" of hydrogen in a bath of pyridine, maximizing the time for strong N-Metal coordination (poisoning) to become irreversible.
-
Fix: Increase stirring rate (rpm) significantly or use a high-pressure reactor to increase dissolved H₂ concentration.
References
-
Maxted, E. B. (1951).[2] The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–178.[2] Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).
-
Devereux, J. M., Payne, K. R., & Peeling, E. R. A. (1957).[2] Catalytic hydrogenation. Part I. The hydrogenation of unsaturated amines over platinic oxide.[3] Journal of the Chemical Society, 2845-2850.[2] Link
-
BenchChem Technical Notes. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[1][4][5][6] Link
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Lévay, K., Madarász, J., & Hegedűs, L. (2022).[7] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Reaction Chemistry & Engineering. Link
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
Technical Support Center: Metal Impurity Removal from Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with metal impurities in Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol. Our focus is on providing practical, field-proven solutions grounded in established chemical principles and regulatory standards.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary sources of metal impurities in my synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol, and what are the regulatory limits I need to meet?
A1: Understanding the origin of metal impurities is the first step in devising an effective removal strategy. For a molecule like Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol, which is often synthesized via cross-coupling reactions, the sources are multifaceted.
Common Sources of Metal Impurities:
-
Catalysts: The most significant source is often residual catalysts intentionally added during synthesis. Palladium-based catalysts, for instance, are extensively used in C-C bond-forming reactions (like Suzuki or Stille couplings) necessary to link the pyridine and phenyl rings.[1][2][3]
-
Reagents: Certain reagents used in the synthetic route may contain trace metal contaminants.
-
Manufacturing Equipment: Leaching from stainless steel reactors, pipework, or drying equipment can introduce elements like Chromium, Nickel, Vanadium, and Molybdenum.[1][2]
-
Container/Closure Systems: Interaction with storage containers can also be a minor source of contamination over time.[4]
Regulatory Landscape: ICH Q3D Guidelines The presence of these elemental impurities in an Active Pharmaceutical Ingredient (API) is strictly regulated. The International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities is the global standard.[5] It moves away from older, non-specific tests to a risk-based approach focused on the toxicity of each element.[1][5] The guideline establishes a Permitted Daily Exposure (PDE) for 24 elements, which is the maximum acceptable daily intake that is unlikely to cause adverse effects over a lifetime.[2][5]
Below is a summary of PDEs for common metal catalysts relevant to your synthesis.
| Element Class | Metal | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| Class 1 | Lead (Pb) | 5 | 5 | 1 |
| Cadmium (Cd) | 5 | 2 | 3 | |
| Mercury (Hg) | 15 | 3 | 1 | |
| Arsenic (As) | 15 | 15 | 2 | |
| Class 2A | Palladium (Pd) | 100 | 10 | 1 |
| Platinum (Pt) | 100 | 10 | 1 | |
| Iridium (Ir) | 100 | 10 | 1 | |
| Rhodium (Rh) | 100 | 10 | 1 | |
| Ruthenium (Ru) | 100 | 10 | 1 | |
| Nickel (Ni) | 200 | 20 | 5 | |
| Data sourced from ICH Q3D (R2) Guideline for Elemental Impurities.[2] |
Your goal is to ensure that the maximum daily dose of your final drug product does not result in a patient exceeding these PDE values.
Q2: My post-reaction analysis shows high levels of Palladium (>500 ppm). What is the most effective and selective method for its removal?
A2: High palladium contamination is a common issue in processes utilizing palladium-catalyzed cross-coupling reactions. While traditional methods like recrystallization can work, they are often not selective enough for efficient removal. The most robust and widely adopted strategy is the use of metal scavengers .[6][7][8]
The Principle of Metal Scavenging: Metal scavengers are solid-supported materials, typically based on silica or a polymer resin, functionalized with ligands that have a high affinity for specific metals.[7][8] These ligands form strong coordination complexes with the dissolved metal, effectively "scavenging" it from the solution. The solid support allows for easy removal of the metal-scavenger complex by simple filtration.
Decision Workflow for Metal Scavenger Selection
Caption: Decision tree for selecting and implementing a metal scavenger strategy.
Experimental Protocol: Batch Scavenging of Palladium
-
Dissolution: Ensure your crude Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol is fully dissolved in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) at a concentration of 5-10% (w/v).
-
Scavenger Selection: Based on screening, select a high-affinity palladium scavenger such as a macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or a silica-bound equivalent (Si-TMT).[7]
-
Addition: Add the scavenger to the solution. A typical starting point is 5-10 weight equivalents (relative to the initial mass of the palladium catalyst used).
-
Agitation: Stir the mixture at a controlled temperature. Start with room temperature for 4-6 hours. For difficult cases, the temperature can be increased to 40-60°C and the time extended up to 24 hours.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger, which now contains the bound palladium.
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and submit a sample for trace metal analysis (ICP-MS or ICP-OES) to quantify the residual palladium level.[3]
Q3: Can I use recrystallization to remove metal impurities, and how do I develop a robust procedure?
A3: Yes, recrystallization is a powerful, classical purification technique that can be effective for removing metal impurities, particularly if they are present as salts or have significantly different solubility profiles from your API.[9][10][11] The fundamental principle is to find a solvent system where your compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain in solution upon cooling.[9][12]
Step-by-Step Guide to Developing a Recrystallization Protocol
-
Solvent Screening: The choice of solvent is critical.[10]
-
Test the solubility of your crude product in a range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane) at room temperature and at their boiling points.
-
An ideal single solvent will fully dissolve the compound when hot but yield a high recovery of crystals upon cooling.
-
If a single solvent is not ideal, explore a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not).
-
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.[12]
-
Hot Filtration (If Necessary): If insoluble impurities (including some metal species or particulates) are present, perform a hot gravity filtration to remove them before cooling.[12]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize yield. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystal cake with a small amount of cold, fresh solvent to rinse away any remaining mother liquor containing the dissolved impurities.[]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Check: Analyze the final product for purity and residual metal content via ICP-MS/OES.
Q4: Is activated carbon a viable option for removing trace metals, and what are its pros and cons?
A4: Activated carbon is a cost-effective and versatile adsorbent that can be used for removing a variety of impurities, including residual metals and colored organic by-products.[14][15]
Mechanism of Action: Activated carbon possesses an extremely high surface area due to a vast network of micropores.[14] Metal impurities are removed from solution via physical adsorption onto this surface.[16] For enhanced performance, impregnated activated carbons (e.g., with sulfur) can be used to promote chemisorption of specific metals.[15][16]
Comparison with Other Methods
| Method | Pros | Cons | Best For |
| Metal Scavengers | Highly selective, very high efficiency for target metals (often to <5 ppm), simple filtration removal.[7][17] | Higher cost compared to carbon or recrystallization. | Primary removal of catalyst metals like Pd, Pt, Rh, Ru. |
| Recrystallization | Can remove a wide range of impurities simultaneously, cost-effective, scalable.[11][] | Can lead to significant yield loss, less effective for structurally similar impurities, requires process development. | General purification; removal of metal salts and other process impurities. |
| Activated Carbon | Low cost, effective for a broad spectrum of metals and color bodies, readily available.[15][18] | Can be non-selective and may adsorb the API, leading to yield loss; can be dusty and difficult to handle. | Polishing step to remove low levels of various metals and colored impurities. |
Protocol: Purification with Activated Carbon
-
Dissolve: Dissolve the crude product in a suitable solvent.
-
Add Carbon: Add powdered activated carbon, typically 1-5% by weight relative to the solute.
-
Stir: Stir the slurry at room temperature or slightly elevated temperature (40°C) for 1-2 hours.
-
Filter: Filter the mixture through a pad of celite to completely remove the fine carbon particles. This step is critical to avoid carbon contamination in the final product.
-
Analyze: Concentrate the filtrate and analyze for residual metal content.
Q5: I've tried a single purification method, but the metal levels are still too high. What are my next steps?
A5: It is not uncommon for a single purification technique to be insufficient, especially when dealing with very high initial contamination or challenging impurity profiles. A multi-step, orthogonal purification strategy is often the most effective approach.
Troubleshooting & Multi-Step Purification Workflow
Caption: A multi-step workflow combining different purification techniques.
Recommended Orthogonal Strategy:
-
Primary Treatment (Bulk Removal): Use a high-capacity metal scavenger as the first step to remove the majority of the catalyst residue. This is the most targeted approach for the primary contaminant (e.g., Palladium).
-
Secondary Treatment (Broad Purification): Follow the scavenging step with a carefully optimized recrystallization. This will not only remove more of the target metal but will also remove other process impurities, increasing the overall purity of your API.
-
Final Polish (If Needed): If trace color or low levels of multiple metals remain, a final treatment with activated carbon can be an effective polishing step before final isolation.
By combining methods that operate on different principles (chelation vs. solubility vs. adsorption), you can achieve the high level of purity required for pharmaceutical applications.
References
-
ICH Q3D Elemental impurities - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Guideline for Elemental Impurities Q3D(R1). (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]
-
ICH Q3D Elemental Impurities – What are the Requirements? (n.d.). West Pharmaceutical Services. Retrieved from [Link]
-
Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). (2025). Particle Technology Labs. Retrieved from [Link]
-
Guideline for Elemental Impurities Q3D(R2). (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Johnson Matthey Technology Review. Retrieved from [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem. Retrieved from [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved from [Link]
-
Apeiron's Metal Scavenging Solutions. (n.d.). Apeiron Synthesis. Retrieved from [Link]
-
Recrystallization (chemistry). (2024). EBSCO. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Activated carbon. (n.d.). Wikipedia. Retrieved from [Link]
-
Activated Carbon For Heavy Metals Removal From Syngas. (n.d.). Zhulin Carbon. Retrieved from [Link]
-
Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. Retrieved from [Link]
-
Activated Carbon For Heavy Metal Removal. (n.d.). Heycarbons. Retrieved from [Link]
-
Synthesis of Activated Carbons for Heavy Metals Removal. (n.d.). ResearchGate. Retrieved from [Link]
-
Recrystallization.pdf. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Adsorption of heavy metal onto biomass-derived activated carbon: review. (n.d.). PMC - NIH. Retrieved from [Link]
-
Heavy Metals in Drug Products. (2015). Contract Pharma. Retrieved from [Link]
-
Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (n.d.). ACS Publications. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. contractpharma.com [contractpharma.com]
- 4. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 7. sopachem.com [sopachem.com]
- 8. biotage.com [biotage.com]
- 9. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 10. mt.com [mt.com]
- 11. praxilabs.com [praxilabs.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Activated carbon - Wikipedia [en.wikipedia.org]
- 15. heycarbons.com [heycarbons.com]
- 16. activatedcarbon.net [activatedcarbon.net]
- 17. apeiron-synthesis.com [apeiron-synthesis.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Crystallization Strategies for Amorphous Trifluoromethyl Pyridine Intermediates
Status: Operational Ticket Subject: Overcoming "Oiling Out" and Amorphous Phases in Fluorinated Pyridines Assigned Specialist: Senior Application Scientist
Executive Summary: The "Fluorine Effect"
Welcome to the technical support hub. You are likely here because your trifluoromethyl (
The Root Cause:
The
-
Lattice Energy Reduction: The bulky, spherical
group creates poor packing efficiency, often lowering the melting point significantly compared to non-fluorinated analogs. -
Basicity Suppression: The strong electron-withdrawing nature of fluorine dramatically lowers the
of the pyridine nitrogen (from ~5.2 to ~2.9 or lower). Standard salt formation strategies using weak acids (e.g., acetic, fumaric) often fail because they cannot protonate the ring effectively.
This guide provides the diagnostic tools and protocols to force these difficult substrates into a crystalline lattice.
Module 1: The Diagnostics (Why is it Amorphous?)
Before attempting crystallization, verify the state of your material against these criteria.
| Diagnostic Parameter | Observation | Technical Insight |
| Purity Profile | < 95% (HPLC) | Impurities, especially regioisomers common in pyridine chemistry, act as "lattice poisons," inhibiting nucleation. Action: Chromatographic cleanup is mandatory before crystallization. |
| Phase Behavior | "Oiling Out" (LLPS) | The material separates as a liquid droplet phase before crystallizing. This indicates the crystallization temperature is above the melting point of the solvated oil. |
| Basicity ( | The |
Module 2: The Toolkit (Strategic Interventions)
Strategy A: The Salt Screen (The "Big Gun")
For amorphous pyridines, salt formation is the most reliable method to induce crystallinity. However, you must respect the
Because 3-trifluoromethylpyridine has a
Recommended Acid List for
| Acid Class | Specific Acid | Suitability | |
| Sulfonic Acids | Methanesulfonic acid (MsOH) | -1.9 | High. Excellent for lipophilic bases. Forms stable lattices. |
| Sulfonic Acids | p-Toluenesulfonic acid (pTsOH) | -2.8 | High. The aromatic ring aids |
| Mineral Acids | Hydrochloric Acid (HCl) | -7.0 | Medium. Good protonation, but salts can be hygroscopic or solvated. |
| Mineral Acids | Hydrobromic Acid (HBr) | -9.0 | Medium. Heavier counterion can assist packing. |
| Carboxylic Acids | Trifluoroacetic Acid (TFA) | 0.23 | Low. Often forms oils; salts are frequently unstable/hygroscopic. |
| Weak Acids | Acetic / Fumaric / Maleic | > 3.0 | Do Not Use. |
Strategy B: "Oiling Out" Rescue
If you must crystallize the free base and it oils out, you are encountering Liquid-Liquid Phase Separation (LLPS). You must bypass the "oil zone" by seeding at the metastable limit.
Visual Workflows
Diagram 1: Decision Tree for "Oiling Out" Scenarios
This logic flow determines how to handle a solution that separates into two liquids instead of crystallizing.
Caption: Decision matrix for overcoming Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
Diagram 2: Salt Selection Logic for Weak Bases
Use this workflow to select the correct counter-ion for fluorinated pyridines.
Caption: Workflow for selecting counter-ions based on the
Module 3: Troubleshooting FAQ
Q: My material oils out even with seeding. What now? A: You are likely cooling too fast or your "oil limit" is too high.
-
Fix: Use a "Dual-Solvent Addition" method. Dissolve your compound in the good solvent. Add the anti-solvent dropwise until the solution is slightly cloudy (metastable). Then add seeds. Do not add the solution to the anti-solvent, as this causes immediate oiling.
Q: I formed a salt with HCl, but it's a hygroscopic gum. A: HCl salts of electron-poor pyridines can be unstable or hygroscopic.
-
Fix: Switch to Methanesulfonic acid (MsOH) or p-Toluenesulfonic acid (pTsOH) . These organic anions are larger, lipophilic, and pack better with the bulky
group, often yielding non-hygroscopic needles.
Q: Why does my
Module 4: Experimental Protocols
Protocol A: High-Throughput Salt Screen
Use this to find a crystalline form when the free base is an oil.
-
Preparation: Dissolve 50 mg of the
-pyridine intermediate in 200 L of solvent (THF, Ethanol, or Isopropyl Acetate). -
Acid Addition: Add 1.05 equivalents of the selected acid (Focus on: MsOH, pTsOH, HBr, HCl in dioxane).
-
Cycling:
-
Heat to 50°C for 30 mins.
-
Cool to 5°C over 2 hours.
-
Repeat cycle 3 times.
-
-
Observation: If clear, add anti-solvent (Heptane or MTBE). If oiled, scratch with a glass rod or sonicate.
-
Scale-up: Reproduce the "hit" on 1g scale to verify filtration properties.
Protocol B: Controlled Cooling for "Oiling" Substrates
Use this if you must isolate the free base.
-
Solvent Choice: Select a solvent system where the impurity solubility is high but product solubility drops sharply with temperature (e.g., Heptane/Toluene mixtures often work well for fluorinated aromatics).
-
Dissolution: Dissolve crude at
(e.g., 60°C). -
Seeding Point: Cool to the middle of the Metastable Zone (usually 5-10°C below saturation, but above the oiling temperature).
-
Seed Addition: Add 1-2 wt% of pure seed crystals. Crucial: Ensure seeds do not dissolve (hold temperature for 30 mins).
-
Aging: Cool at a rate of 0.1°C/min. Slow cooling prevents the liquid phase separation (oiling) from competing with crystal growth.
References
-
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter on Crystallization and Oiling Out).
-
Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on
and salt selection). -
Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372–383. (Techniques to prevent oiling out).
-
PubChem. (2025).[1][2][3][4][5] 4-(Trifluoromethyl)pyridine Compound Summary. National Library of Medicine. (Physical properties and safety data).
-
Chem. Rev. (2008). "Fluorine in Medicinal Chemistry." Chemical Reviews, 108(5), 1744–1778. (Mechanistic insight into fluorine's effect on basicity and lipophilicity).
Sources
- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of Pyridine-Based APIs
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyridine-based Active Pharmaceutical Ingredients (APIs). As a scientist in the field, the objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering researchers and drug development professionals to build robust, scientifically sound, and efficient analytical methods. Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, but their inherent basicity and polarity present unique challenges in chromatographic separation.[1] This guide will navigate these challenges by comparing various analytical techniques, stationary phases, and mobile phase strategies, supported by experimental data and established principles.
The Analytical Challenge: Understanding Pyridine's Chromatographic Behavior
The pyridine moiety, a heterocyclic aromatic organic compound, imparts a basic character (pKa typically around 5.2-6.0) to the API molecule.[1] This seemingly simple property is the root of several analytical hurdles in reversed-phase HPLC, the workhorse of pharmaceutical analysis:
-
Poor Retention: Highly polar pyridine-based APIs may exhibit insufficient retention on traditional non-polar stationary phases like C18, often eluting in or near the solvent front.[2]
-
Peak Tailing: The basic nitrogen atom can interact with residual acidic silanol groups on the silica-based stationary phase, leading to asymmetrical peak shapes (tailing). This compromises resolution and accurate integration.
-
pH Sensitivity: The ionization state of pyridine derivatives is highly dependent on the mobile phase pH.[3] Operating near the pKa of the analyte can lead to peak distortion and shifts in retention time, compromising method robustness.[4]
A successful purity method must be able to separate the main API from a range of potential impurities, which can be broadly categorized as follows:
-
Organic Impurities: These can be starting materials, by-products, intermediates, and degradation products.[5][6]
-
Inorganic Impurities: These include reagents, ligands, and catalysts from the manufacturing process.[6][7]
-
Residual Solvents: Solvents used during synthesis or purification.[7]
Forced degradation studies, which intentionally expose the API to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying likely degradation products and ensuring the analytical method is "stability-indicating".[8][9][10]
Choosing the Right Analytical Platform: HPLC vs. UPLC vs. CE
While HPLC is the established standard, newer technologies offer distinct advantages. The choice of platform is a critical first step in method development.
High-Performance Liquid Chromatography (HPLC)
HPLC remains a robust and versatile technique, widely used for quality control in drug manufacturing.[11][12] It operates at pressures up to 6,000 psi and typically uses columns with particle sizes of 3-5 µm.[11][13]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement, utilizing smaller particle sizes (<2 µm) and operating at much higher pressures (up to 15,000 psi).[11][12][13] This results in:
-
Faster Analysis: Shorter run times lead to higher throughput.[13]
-
Improved Resolution: Narrower peaks allow for better separation of closely eluting impurities.[14]
-
Enhanced Sensitivity: Increased peak height makes it easier to detect and quantify trace-level impurities.[13]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times make it a more environmentally friendly and cost-effective option.[13]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[15][16] It offers several advantages:
-
High Resolution: Capable of achieving a very high number of theoretical plates.[17][18]
-
Low Sample and Reagent Consumption: Requires only nanoliter injection volumes.[17][18]
-
Orthogonal Selectivity: Separation is based on a different principle (charge-to-size ratio) than HPLC, making it an excellent complementary technique.[16]
However, CE is generally less sensitive than HPLC and can be more complex to operate.[17]
Performance Comparison: HPLC vs. UPLC vs. CE
| Parameter | HPLC | UPLC | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning | Differential partitioning | Differential electrophoretic mobility |
| Typical Particle Size | 3 - 5 µm | < 2 µm | N/A (open capillary) |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi | N/A (voltage-driven) |
| Analysis Time | Longer (15-60 min) | Shorter (1-10 min)[14] | Very short (1-15 min)[19] |
| Resolution | Good | Excellent[14] | Excellent to Superior[18] |
| Sensitivity | Good | Excellent[13] | Moderate to Good[17] |
| Solvent Consumption | High | Low[13] | Very Low[18] |
| Ideal For | Routine QC, robust methods | High-throughput screening, complex impurity profiles[20] | Chiral separations, charged molecules, orthogonal analysis[15] |
The Heart of the Separation: Stationary Phase Selection
The choice of stationary phase is arguably the most critical factor in achieving the desired selectivity for a purity method. While the C18 column is the default for many, it is often not the optimal choice for pyridine-based APIs.
Conventional Reversed-Phase Columns (C18, C8)
Standard C18 and C8 columns are packed with silica particles bonded with octadecyl and octyl silanes, respectively. They separate compounds based on hydrophobicity. For polar pyridine compounds, these columns can be challenging due to the reasons mentioned earlier. However, modern, high-purity silica columns with end-capping can mitigate some of the issues with peak tailing.
Phenyl-Hexyl Columns
Columns with a phenyl-hexyl stationary phase offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic pyridine ring of the analyte. This can improve the retention and separation of aromatic compounds and their isomers.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique for the separation of polar and ionizable compounds.[21][22][23] It utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][24] The separation is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase.[22] HILIC is an excellent choice when pyridine-based APIs or their impurities are too polar to be retained by reversed-phase chromatography.[21][23]
Comparison of Stationary Phases for a Hypothetical Pyridine-Based API
| Stationary Phase | Primary Interaction | Advantages for Pyridine APIs | Disadvantages |
| C18 (End-capped) | Hydrophobic | Widely available, well-understood | Poor retention for polar analytes, potential for peak tailing |
| Phenyl-Hexyl | Hydrophobic, π-π | Enhanced selectivity for aromatic compounds, improved retention over C18 | Can have different selectivity compared to C18, may not be suitable for all impurities |
| HILIC (e.g., bare silica) | Partitioning, Hydrogen bonding | Excellent retention for very polar compounds[2] | Different elution order than reversed-phase, can be less robust if not well-controlled[22] |
Fine-Tuning the Separation: Mobile Phase Optimization
The mobile phase plays a crucial role in controlling the retention and selectivity of the separation. For pyridine-based APIs, pH and buffer selection are of paramount importance.
The Critical Role of pH
The pH of the mobile phase dictates the ionization state of the pyridine moiety and any other ionizable functional groups in the molecule.[3][4] To ensure a robust and reproducible separation, it is generally recommended to work at a pH that is at least 1.5-2 pH units away from the pKa of the analyte.[25]
-
Low pH (e.g., pH 2-3): At this pH, the pyridine nitrogen is protonated (positively charged). This suppresses the interaction with acidic silanols, leading to improved peak shape.[25] However, retention on a C18 column may be reduced.
-
Mid-range pH (e.g., pH 6-8): Operating in this range is generally not recommended as small variations in pH can lead to significant changes in retention time and peak shape.
-
High pH (e.g., pH 9-10): At high pH, the pyridine is in its neutral, free-base form. This can increase retention on a C18 column but may require specialized pH-stable columns as traditional silica-based columns can degrade above pH 8.[3]
Buffer Selection
A buffer is essential to control the mobile phase pH and ensure reproducibility. The choice of buffer depends on the desired pH and the detection method.
-
For UV Detection: Phosphate, acetate, and formate buffers are commonly used.
-
For Mass Spectrometry (MS) Detection: Volatile buffers such as ammonium formate or ammonium acetate are required.
Organic Modifier
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different solvent strengths and can provide different selectivities. A systematic screening of both solvents is often beneficial during method development.
Experimental Protocols
Generic HPLC Method Development Workflow
The following workflow provides a systematic approach to developing a purity method for a pyridine-based API.
Caption: A systematic workflow for HPLC method development.
Protocol for a Stability-Indicating RP-HPLC Method
This protocol is a starting point for the purity analysis of a typical pyridine-based API.
-
Chromatographic System:
-
HPLC or UPLC system with a photodiode array (PDA) detector.
-
Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; 100 mm x 2.1 mm, 1.7 µm for UPLC).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the API and known impurities have good absorbance (e.g., 254 nm), and collect full spectra with the PDA.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 70% B
-
20-22 min: 70% to 95% B
-
22-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the API sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
-
System Suitability:
-
Inject a standard solution multiple times to check for system precision (RSD of peak area < 2.0%).
-
Verify the tailing factor for the API peak (typically < 1.5).
-
Ensure adequate resolution between the API and any known impurities.
-
Method Validation: Ensuring Trustworthiness
Once an optimal method is developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[21]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[21]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: The self-validating system of method development.
Conclusion
Developing a robust and reliable HPLC method for the purity analysis of pyridine-based APIs requires a deep understanding of their chemical properties and a systematic approach to method development. While traditional C18 columns can be effective, especially at low pH, alternative stationary phases like Phenyl-Hexyl and HILIC offer powerful tools to overcome challenges of retention and selectivity. The move from HPLC to UPLC can significantly enhance throughput and sensitivity, making it a worthy consideration for high-volume laboratories and complex impurity profiles. Capillary electrophoresis serves as a valuable orthogonal technique for confirmation and for challenging separations. By carefully selecting the analytical platform, stationary phase, and mobile phase conditions, and by rigorously validating the final method, researchers can ensure the quality, safety, and efficacy of these vital pharmaceutical compounds.
References
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]
-
UPLC vs HPLC: what is the difference? (2023, October 11). Alispharm. Retrieved February 12, 2026, from [Link]
-
Capillary Electrophoresis for Drug Analysis. (2017, September 12). Analytical Toxicology. Retrieved February 12, 2026, from [Link]
-
HPLC Vs UPLC - What's The Difference? (2022, February 9). Aijiren. Retrieved February 12, 2026, from [Link]
-
Capillary electrophoresis in biopharmaceutical analysis. (2023, December 1). European Pharmaceutical Review. Retrieved February 12, 2026, from [Link]
-
HPLC vs UPLC - What's the Difference? (n.d.). Chromatography Today. Retrieved February 12, 2026, from [Link]
-
Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. (n.d.). SciSpace. Retrieved February 12, 2026, from [Link]
-
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.). Waters. Retrieved February 12, 2026, from [Link]
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2025, October 31). ResearchGate. Retrieved February 12, 2026, from [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved February 12, 2026, from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved February 12, 2026, from [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Longdom Publishing. Retrieved February 12, 2026, from [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). ACS Publications. Retrieved February 12, 2026, from [Link]
-
Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 12, 2026, from [Link]
-
Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved February 12, 2026, from [Link]
-
Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug. (1999, November 5). PubMed. Retrieved February 12, 2026, from [Link]
-
Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. (2025, August 10). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). Defense Technical Information Center. Retrieved February 12, 2026, from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Aijiren. Retrieved February 12, 2026, from [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. (2024, August 12). SIELC Technologies. Retrieved February 12, 2026, from [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY - MASS SPECTROMETRY (SFE-SFC-MS) METHOD DEVELOPMENT FOR ONLIN. (n.d.). MavMatrix. Retrieved February 12, 2026, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). American Pharmaceutical Review. Retrieved February 12, 2026, from [Link]
-
HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. Retrieved February 12, 2026, from [Link]
-
Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 12, 2026, from [Link]
-
Identification of Pharmaceutical Impurities. (n.d.). United States Patent and Trademark Office. Retrieved February 12, 2026, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Compound Interest. Retrieved February 12, 2026, from [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025, August 31). PubMed Central. Retrieved February 12, 2026, from [Link]
-
HILIC HPLC Column. (n.d.). Phenomenex. Retrieved February 12, 2026, from [Link]
-
Impurities in APIs and Their Effects on Products. (2024, July 29). Contract Pharma. Retrieved February 12, 2026, from [Link]
-
Applications of Supercritical Fluid Chromatography in Analyte Extraction. (2024, January 24). Longdom Publishing. Retrieved February 12, 2026, from [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved February 12, 2026, from [Link]
-
Analysis of Pyridine Derivatives. (n.d.). Shimadzu. Retrieved February 12, 2026, from [Link]
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- 2. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
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- 5. Common Sources of Impurities in Pharmaceutical Substances [aquigenbio.com]
- 6. contractpharma.com [contractpharma.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. ajpsonline.com [ajpsonline.com]
- 9. biomedres.us [biomedres.us]
- 10. acdlabs.com [acdlabs.com]
- 11. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
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- 16. scispace.com [scispace.com]
- 17. analyticaltoxicology.com [analyticaltoxicology.com]
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- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. agilent.com [agilent.com]
Comparative Guide: Mass Spectrometry Profiling of Trifluoromethyl Diarylmethanols
Executive Summary
Trifluoromethyl diarylmethanols represent a critical class of pharmacophores where the metabolic stability of the trifluoromethyl (
This guide provides a technical comparison of ionization strategies and fragmentation mechanisms. Unlike standard alcohols that readily lose water to form stable carbocations, trifluoromethylated analogs exhibit a "tug-of-war" between the electron-withdrawing nature of fluorine and the resonance stabilization of aryl rings.
Key Insight: The presence of
Comparative Analysis: Ionization Alternatives
The choice of ionization technique dictates the observed species. Below is a comparison of the target analyte (Trifluoromethyl Diarylmethanol) against standard alternatives (Non-fluorinated alcohols) and across different MS modalities.
Table 1: Ionization Technique Performance Matrix
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI+) | Electrospray Ionization (ESI-) |
| Primary Utility | Structural Fingerprinting / Library Matching | Screening / Adduct Identification | Quantification / Molecular Ion Confirmation |
| Molecular Ion ( | Weak / Absent (Rapid fragmentation) | Moderate ( | Strong ( |
| Base Peak Mechanism | Adduct formation / Water loss | Deprotonation (Acidity driven) | |
| Suitability for | High (Diagnostic fragments) | Low (Signal suppression common) | Optimal (High sensitivity due to |
| Suitability for Standard Alcohols | High | High | Low (Poor ionization efficiency) |
Expert Note: The
of a standard diarylmethanol (e.g., diphenylmethanol) is ~13.5. The introduction of agroup lowers the to ~9-10. This shift is the causality behind the superior performance of ESI(-) for these compounds.
Deep Dive: Fragmentation Mechanisms
In this section, we analyze the specific fragmentation pathways of a representative compound: 2,2,2-trifluoro-1,1-diphenylethanol .
The "Fluorine Effect" on Carbocation Stability
In standard diarylmethanols, the dominant pathway is the loss of
-
Contrast: In trifluoromethyl analogs, losing
generates a carbocation adjacent to the highly electron-withdrawing group ( ). This is energetically unfavorable (destabilizing). -
Result: The molecule prefers to lose the
radical instead. This generates the cation (protonated benzophenone), which is highly stable.
Characteristic Fragmentation Pathways (EI Mode)
-
-Cleavage (Loss of
): The molecular ion cleaves the bond between the central carbon and the group.-
Precursor:
(m/z ~252) -
Product:
(m/z 183) -
Observation: This is typically the Base Peak .[1]
-
-
-Cleavage (Loss of
): Loss of a phenyl ring is possible but statistically less favored than loss due to the steric relief and stability of the leaving radical.-
Product:
(m/z 175)
-
-
Secondary Fragmentation (Benzoyl Formation): The m/z 183 ion can further degrade by losing a phenyl ring to form the benzoyl cation.
-
Product:
(m/z 105)
-
Diagram 1: Fragmentation Pathway of Trifluoromethyl Diarylmethanol
Caption: Mechanistic pathway showing the dominance of CF3 loss (Green) over OH loss (Grey) due to carbocation stability rules.
Experimental Protocol: Method Development
This protocol outlines the self-validating workflow for optimizing the detection of trifluoromethyl diarylmethanols using LC-MS/MS.
Reagents & Setup
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH neutral). Avoid acidic modifiers in Negative Mode to prevent signal suppression.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
Step-by-Step Optimization Workflow
-
Infusion Tuning (Q1 Scan):
-
Prepare a 1 µg/mL standard solution in 50:50 MeOH:Water.
-
Test 1 (Positive Mode): Scan m/z 100-500. Look for
or . Note intensity. -
Test 2 (Negative Mode): Scan m/z 100-500. Look for
. -
Validation: The Negative Mode signal should be >10x higher than Positive Mode due to the
inductive effect.
-
-
Product Ion Scan (MS2):
-
Select
as the precursor. -
Apply collision energy (CE) ramp (10-50 eV).
-
Target Fragment: Look for the loss of
(m/z M-21) or loss of (m/z M-70) which are characteristic in negative mode.
-
-
Source Optimization:
-
Temperature: Set Source Temp to 350°C. High temperature aids the desolvation of the fluorinated moiety.
-
Gas Flow: High nebulizer gas flow is required to break the surface tension of aqueous mobile phases.
-
Diagram 2: Method Development Decision Tree
Caption: Decision logic for selecting ESI(-) based on the structural acidity of trifluoromethyl carbinols.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2,2,2-Trifluoroethanol and Analogs.[2] NIST Standard Reference Database.[2] Available at: [Link]
-
Fu, X., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation... by ESI-MS/MS. Journal of the American Society for Mass Spectrometry.[3] Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry Fragmentation Patterns: Alcohols and Halides. Available at: [Link]
- Gross, J. H.Mass Spectrometry: A Textbook. (Springer, 2017).
Sources
Comparing bioactivity of 3-pyridyl vs 4-pyridyl trifluoromethyl carbinols
This guide provides an in-depth technical comparison of 3-pyridyl and 4-pyridyl trifluoromethyl carbinols (TFMCs), focusing on their application in medicinal chemistry.
Executive Summary
Trifluoromethyl carbinols (
-
3-Pyridyl TFMCs are often preferred for optimizing metabolic stability and minimizing off-target toxicity (e.g., CYP inhibition).
-
4-Pyridyl TFMCs typically offer higher electron-withdrawing character, increasing the acidity of the carbinol hydroxyl, which can strengthen H-bond interactions in specific pockets, though often at the cost of higher basicity at the pyridine nitrogen.
Physicochemical Profiling: The Electronic Differentiators
The bioactivity differences between these isomers stem fundamentally from the electronic distribution of the pyridine ring and how it influences the attached trifluoromethyl carbinol moiety.
Acidity of the Carbinol Hydroxyl ( )
The
-
4-Pyridyl Isomer: The 4-position is highly
-deficient (similar to the 2-position) due to the electronegative nitrogen atom withdrawing density through the -system. This creates a stronger electron-withdrawing effect on the carbinol carbon, making the hydroxyl proton more acidic (stronger H-bond donor). -
3-Pyridyl Isomer: The 3-position behaves more like a benzene ring electronically; it is less
-deficient than the 4-position. Consequently, the carbinol hydroxyl is less acidic (weaker H-bond donor) compared to the 4-isomer.
Pyridine Nitrogen Basicity
-
4-Pyridyl: The nitrogen lone pair is para to the substituent. While the
-carbinol group is electron-withdrawing, the lack of direct steric hindrance often makes the 4-N more accessible for protonation or metal coordination. -
3-Pyridyl: The nitrogen is meta to the substituent. The basicity is generally lower than unsubstituted pyridine due to the inductive pull of the
group, but the vector of the lone pair (120°) is distinct, often critical for specific receptor binding pockets.
Summary of Properties
| Property | 3-Pyridyl TFMC | 4-Pyridyl TFMC | Impact on Bioactivity |
| Carbinol Acidity | Moderate | High | 4-Py variant forms stronger H-bonds with acceptor residues (e.g., Asp, Glu). |
| N-Lone Pair Vector | 120° (Meta) | 180° (Para) | Determines geometric fit in the binding pocket. |
| Lipophilicity (LogD) | Moderate | Slightly Lower | 4-Py is more polar due to higher N-exposure and OH acidity. |
| Metabolic Stability | High | Moderate | 4-Py is more prone to N-oxidation in some scaffolds. |
Bioactivity & Target Engagement Logic
Structural Activity Relationship (SAR) Decision Tree
The choice between isomers should be driven by the specific requirements of the binding pocket.
Figure 1: Decision logic for selecting pyridine isomers based on pharmacophore requirements.
Case Study: PPAR Agonists
In the development of PPAR agonists (e.g., analogs of DS-6930), researchers investigated the replacement of phenyl rings with pyridine isomers to improve physicochemical properties.[1][2]
-
Observation: The introduction of substituents on the 3-pyridyl ring often maintained better metabolic stability compared to 4-pyridyl analogs, which were more susceptible to oxidative clearance.
-
Potency: While 4-pyridyl analogs sometimes showed higher in vitro potency (likely due to the stronger H-bond donating capacity of the carbinol or specific N-atom interactions), the 3-pyridyl analogs provided a better overall balance of potency and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Synthesis & Accessibility
From a process chemistry standpoint, the 3-pyridyl isomer is often more accessible via lithiation chemistries, whereas 4-pyridyl synthesis can be plagued by polymerization or stability issues of the precursors.
Comparative Synthetic Routes
Route A: 3-Pyridyl TFMC Synthesis (Halogen-Lithium Exchange) 3-Bromopyridine is stable and undergoes clean Lithium-Halogen exchange at -78°C.
-
Reagents: 3-Bromopyridine,
-BuLi, Trifluoroacetaldehyde (or ketone equivalent). -
Mechanism: The 3-lithio species is stable at low temps and attacks the carbonyl electrophile.
-
Yield: Typically High (80-95%).
Route B: 4-Pyridyl TFMC Synthesis 4-Bromopyridine is often stored as the HCl salt due to instability (self-quaternization). The free base is prone to polymerization.
-
Protocol Adjustment: Requires generation of the free base in situ or use of magnesiated intermediates (Grignard) which are less aggressive but safer.
-
Yield: Variable (50-75%), often requiring stricter temperature control.
Experimental Protocols
Protocol: Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
This protocol is a self-validating system; the appearance of a specific 19F NMR signal confirms product formation.
Materials:
-
3-Bromopyridine (1.0 eq)
- -Butyllithium (1.1 eq, 2.5M in hexanes)
-
Ethyl trifluoroacetate (1.2 eq) (Note: using ester yields ketone, which is then reduced. Direct use of fluoral gas is rare in standard labs).
-
Alternative: Use Trifluoroacetaldehyde ethyl hemiacetal for direct carbinol access.
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 3-Bromopyridine (5 mmol) and THF (20 mL). Cool to -78°C.
-
Lithiation: Add
-BuLi dropwise over 10 mins. Stir for 30 mins at -78°C. Checkpoint: Solution should turn yellow/orange. -
Addition: Add Trifluoroacetaldehyde ethyl hemiacetal (6 mmol) dropwise.
-
Quench: Stir for 1 hr at -78°C, then warm to 0°C. Quench with sat.
. -
Workup: Extract with EtOAc (3x), wash with brine, dry over
. -
Validation:
-
1H NMR: Look for the quartet at
~5.0-5.2 ppm ( ). -
19F NMR: Distinct doublet at
-78 ppm.
-
Protocol: Comparative pKa Determination (Spectrophotometric)
To empirically verify the acidity difference between 3- and 4-isomers.
-
Buffer Prep: Prepare a series of buffers ranging from pH 9 to 13.
-
Stock Solution: Dissolve compound in DMSO (10 mM).
-
Measurement: Dilute stock into buffers (final conc. 50 µM). Measure UV-Vis absorbance.
-
Analysis: The phenolate (pyridyl-alkoxide) anion will have a red-shifted
compared to the neutral species. Plot Absorbance vs. pH to determine the inflection point ( ).-
Expectation: 4-pyridyl analog
10.5 - 11.0. -
Expectation: 3-pyridyl analog
11.5 - 12.0.
-
References
-
Vertex Pharmaceuticals. (2010). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. Bioorganic & Medicinal Chemistry Letters.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry.
-
Takeda Pharmaceutical Company. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Medicinal Chemistry Letters.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules.
-
Organic Chemistry Portal. Synthesis of Trifluoromethyl Carbinols.
Sources
Stability Testing of Fluorinated Pyridine Alcohols Under Acidic Conditions: A Comparative Technical Guide
Executive Summary: The Fluorine Paradox
In medicinal chemistry, fluorinated pyridine alcohols (FPAs) are prized bioisosteres. The fluorine atom modulates basicity (
Unlike their phenyl or non-fluorinated pyridine counterparts, FPAs—specifically those with fluorine at the 2- or 4-positions—are prone to rapid defluorination in acidic media. This guide dissects the mechanistic causality of this instability, compares FPAs against common alternatives, and provides a self-validating protocol for stability assessment.
Mechanistic Insight: Why FPAs Degrade in Acid
To test stability effectively, one must understand the degradation pathway. The primary failure mode for FPAs in acid is Acid-Catalyzed Nucleophilic Aromatic Substitution (
The Mechanism[1][2][3][4][5][6]
-
Protonation: The pyridine nitrogen is basic.[1] In acidic media (pH < 4), it becomes protonated (
). This transforms the pyridine ring from a moderately electron-deficient system into a highly electron-deficient, electrophilic species. -
Activation: The inductive effect of the Fluorine atom (
) combined with the positive charge on the nitrogen creates a highly reactive center at the C-F carbon. -
Nucleophilic Attack: Water (the solvent) acts as a nucleophile, attacking the C-F carbon.
-
Meisenheimer Complex: A resonance-stabilized intermediate forms.[2] Unlike chloropyridines, fluoropyridines react faster in
because the highly electronegative fluorine stabilizes this anionic/zwitterionic transition state. -
Elimination: Fluoride (
) is ejected, and the system tautomerizes to the thermodynamically stable pyridone (hydroxypyridine).
Visualization: Acid-Catalyzed Hydrolysis Pathway
Figure 1: The acid-catalyzed activation and hydrolysis mechanism of 2-fluoro-pyridines.
Comparative Performance Analysis
This section compares Fluorinated Pyridine Alcohols (FPAs) against their non-fluorinated and chlorinated analogs.
FPA vs. Non-Fluorinated Pyridines (The Metabolic Trade-off)
-
Metabolic Stability: FPAs are superior. The C-F bond (116 kcal/mol) blocks oxidative metabolism at that site.
-
Chemical Stability: FPAs are inferior in acid. The C-H bond in pyridine is inert to hydrolysis.
-
Recommendation: If acid stability is critical for formulation (e.g., oral liquid dosage), avoid 2-F/4-F substitution patterns.
FPA vs. Chlorinated Pyridines (The Reactivity Inversion)
-
Standard Logic: Usually, Chloride is a better leaving group than Fluoride (
of HCl < HF). -
SNAr Logic: In
on heterocycles, Fluorine is a better leaving group (often 100-300x faster reaction rates).[2][3] The high electronegativity of F lowers the energy of the transition state (Meisenheimer complex) more effectively than Cl. -
Result: 2-Fluoro-3-pyridinemethanol will hydrolyze significantly faster in 0.1 M HCl than 2-Chloro-3-pyridinemethanol.
Positional Isomer Comparison (The Critical Factor)
The position of the fluorine relative to the nitrogen is the single biggest determinant of stability.
| Isomer | Electronic Environment | Acid Stability (Predicted) | Primary Degradation Product |
| 2-Fluoro | N-protonation activates C2 via inductive & resonance effects. | Low ( | 2-Pyridone derivative |
| 4-Fluoro | N-protonation activates C4 via resonance (para). | Very Low (Highly reactive) | 4-Pyridone derivative |
| 3-Fluoro | Meta position. No direct resonance activation by protonated N. | High (Stable) | None (Stable) |
Experimental Protocol: Self-Validating Stability System
Do not rely on generic stability protocols. Use this targeted workflow designed to detect defluorination and alcohol oxidation/dehydration.
Materials & Preparation[1][4][9][10][11]
-
Test Compound: Fluorinated Pyridine Alcohol (purity >98%).
-
Internal Standard: Sulfamethoxazole or Caffeine (must be non-basic or stable in acid, and distinct in UV/MS).
-
Solvent System: Acetonitrile/Water (for solubility).
-
Stress Media:
-
Acid A: 0.1 M HCl (pH ~1.0) – Simulates stomach/harsh workup.
-
Acid B: 10 mM Phosphate Buffer (pH 4.5) – Simulates formulation environment.
-
Control: Water (pH 7.0).
-
The "3-Point" Stress Workflow
Run this experiment at 40°C to accelerate degradation (Arrhenius principle).
-
Preparation: Dissolve compound to 0.5 mg/mL in Acid A, Acid B, and Control.
-
Incubation: Place in amber glass vials (prevent photodegradation confounding) at 40°C.
-
Sampling: Aliquot at T=0, T=4h, T=24h, T=48h.
-
Quenching: Immediately neutralize acid aliquots with equal volume 0.1 M NaOH or Ammonium Bicarbonate buffer to stop reaction before analysis. Critical Step: Failure to quench leads to on-column degradation during HPLC.
Analytical Method (LC-MS/UV)
-
Column: C18 Reverse Phase (e.g., Waters XBridge), high pH stability not required but good retention of polar pyridines needed.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Detection:
-
UV: 254 nm (Pyridine ring).
-
MS (ESI+): Monitor [M+H]+ and [M-F+OH+H]+ (Hydrolysis product: +16 Da mass shift is incorrect; F=19, OH=17. Mass shift is -2 Da ).
-
Correction: Replacement of F (19) with OH (17) results in a mass change of -2 Da . Watch for this specific shift.
-
Experimental Decision Tree
Figure 2: Decision logic for interpreting LC-MS data during acid stress testing.
Summary of Expected Data
When performing the above protocol, the following results are typical for pyridine alcohols.
| Compound Class | Acid Stability (pH 1, 40°C) | Half-Life ( | Mechanism |
| 2-F-Pyridine Alcohol | Unstable | < 12 Hours | Fast |
| 3-F-Pyridine Alcohol | Stable | > 7 Days | No resonance activation at C3. |
| 4-F-Pyridine Alcohol | Very Unstable | < 4 Hours | Para-activation is highly effective. |
| 2-Cl-Pyridine Alcohol | Moderate | ~ 48 Hours | Cl is a poorer leaving group than F in |
| Non-Fluorinated | Stable | Indefinite | Protonation only; no leaving group. |
References
-
Chambers, R. D., et al. "Nucleophilic substitution in fluoropyridines." Journal of the Chemical Society, Perkin Transactions 1, 1999. Link
-
Soudijn, W., et al. "Metabolic Stability of Fluorinated Drugs." Current Topics in Medicinal Chemistry, 2006. Link
- Clayden, J., et al. "Nucleophilic Aromatic Substitution." Organic Chemistry, 2nd Edition, Oxford University Press, 2012. (Textbook reference for mechanism F vs Cl).
-
Pfizer Stability Protocols. "Stability testing of new drug substances and products." ICH Q1A(R2) Guidelines, 2003. Link
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance
This guide provides a detailed protocol for the safe and compliant disposal of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. Adherence to proper disposal procedures is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship. This document is structured to provide clear, actionable steps grounded in established safety principles and regulatory standards.
Hazard Profile and Core Safety Principles
Understanding the inherent hazards of a chemical is the first step toward managing its risks. While a specific Safety Data Sheet (SDS) for Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol is not always readily available, a hazard assessment can be expertly inferred from its constituent functional groups: the pyridine ring and the trifluoromethylphenyl group.
-
Pyridine Moiety : The pyridine component suggests potential hazards including flammability, irritation to skin and eyes, and possible harm if swallowed.[1][2][3] Pyridine derivatives are also weak bases and can react with strong acids.[4]
-
Trifluoromethylphenyl Moiety : As a halogenated organic compound, this group signals the need for specific disposal pathways.[5][6][7] Such compounds can be persistent in the environment and may exhibit toxicity.[5] The trifluoromethyl group itself can contribute to respiratory and skin irritation.[8][9][10]
Based on this analysis, Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol must be treated as a hazardous halogenated organic waste . The disposal strategy is therefore built upon three core principles: Identify, Segregate, and Contain.
Pre-Disposal: Personal Protective Equipment (PPE) and Waste Segregation
Proper preparation before beginning any waste-generating procedure is critical. This involves establishing a safe handling environment and ensuring the correct waste streams are maintained.
Required Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted within a certified laboratory chemical fume hood.[1][7] The minimum required PPE includes:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[9][10] | Protects against splashes and potential vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact, which may cause irritation.[1][7] Always inspect gloves before use and wash hands after removal.[10] |
| Body Protection | A fully-buttoned, flame-resistant lab coat. | Protects against incidental skin contact and contamination of personal clothing. |
| Footwear | Closed-toe shoes.[7] | Prevents injury from spills or dropped items. |
The Critical Importance of Waste Segregation
Segregation is the most vital step in a compliant and cost-effective waste management program. Improperly mixed waste streams can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.
-
DO: Collect Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol waste in a designated "Halogenated Organic Waste" container.[6][7]
-
DO NOT: Mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[5][11] Disposing of halogenated waste is significantly more expensive than non-halogenated waste, and mixing them contaminates the entire volume.[12]
-
DO NOT: Mix with other waste categories such as strong acids, bases, oxidizers, or aqueous solutions containing heavy metals.[1][11][12]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and disposing of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol waste.
Step 1: Container Selection and Preparation
Select a waste container that is in good condition, constructed of a compatible material (typically polyethylene or glass), and has a secure, screw-top lid.[1][13] Ensure the container is clean and dry before the first drop of waste is added.
Step 2: Accurate and Immediate Labeling
The waste container must be labeled as soon as the first particle of waste is added.[5][11] Use your institution's official hazardous waste tag.[13][14] The label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol" . Do not use abbreviations or chemical formulas.[11]
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard warnings (e.g., Irritant, Flammable Solid).
Step 3: Waste Accumulation
-
Add the solid Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol waste to the prepared, labeled container.
-
If transferring a solution containing the compound, use a funnel and remove it immediately after use.
-
Keep the waste container securely closed at all times, except when actively adding waste.[11][13] This is a critical EPA requirement to prevent the release of vapors into the atmosphere.[13]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.
-
Ensure the waste container is stored in secondary containment (such as a plastic tub) to contain any potential leaks or spills.[15]
Step 4: Arranging for Final Disposal
Once the container is full or the project is complete, arrange for its removal.
-
Ensure the hazardous waste tag is fully and accurately completed.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[14]
-
Follow their specific procedures for transport to the designated pickup location, often requiring the use of a stable cart and secondary containment.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol.
Caption: Decision workflow for compliant hazardous waste disposal.
Emergency Procedures for Spills and Exposure
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[1][3]
-
Carefully sweep or scoop the absorbed material into your designated halogenated organic waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Large Spill:
-
Evacuate the laboratory immediately and alert others.[11]
-
If there is a fire or significant inhalation risk, activate the fire alarm.
-
Close the laboratory doors.
-
Contact your institution's EHS and emergency response teams immediately.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.
References
- Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
- Bucknell University. (2016). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Carl ROTH. (2025). Safety Data Sheet: Pyridine.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Fisher Scientific. (2025). Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: Pyridine.
- PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol.
- Techno PharmChem. (n.d.). Safety Data Sheet: Pyridine.
- Fluorochem Ltd. (2024). Safety Data Sheet: (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-.
- U.S. Government Publishing Office. (2019). Federal Register/Vol. 84, No. 227/Monday, November 25, 2019/Rules and Regulations.
- TCI EUROPE N.V. (2019). Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
- GOV.UK. (n.d.). Incident management: pyridine.
- PI Chemicals Ltd. (n.d.). Material Safety Data Sheet: 9,9- Bis[4-(2-hydroxyethoxy)phenyl]fluorene.
- ASU Environmental Health and Safety. (2023, March 10). Lab safety: Hazardous waste management [Video]. YouTube.
- University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube.
- Occupational Safety and Health Administration. (n.d.). NITROGEN TRIFLUORIDE.
- Angene Chemical. (2024). Safety Data Sheet: 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane.
- UCLA. (2009, October 21). Hazardous Waste Management Safety Video [Video]. YouTube.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol. Given the absence of comprehensive toxicological data for this specific molecule, this directive is grounded in the precautionary principle, deriving its recommendations from the known hazards of its constituent chemical moieties: the pyridine ring, the trifluoromethylphenyl group, and the aromatic alcohol functionality.
Hazard Assessment: A Tri-Component Analysis
A thorough risk assessment is the cornerstone of laboratory safety. The potential hazards of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol are best understood by dissecting its structural components.
| Structural Component | Associated Potential Hazards | Rationale & Supporting Evidence |
| Pyridine Ring | Toxicity (inhalation, ingestion, skin contact), Flammability, Pungent Odor.[1] | Pyridine and its derivatives are known to be hazardous, capable of causing nausea, respiratory irritation, and abdominal pain upon exposure.[2] They are often volatile and flammable, requiring careful handling in well-ventilated areas away from ignition sources.[1][3] |
| (Trifluoromethyl)phenyl Group | Skin, Eye, and Respiratory Irritation.[4][5] | Trifluoromethylated aromatic compounds can be irritating to the skin, eyes, and respiratory system.[4][5] While the trifluoromethyl group is generally stable, the overall compound's reactivity should be considered.[6] |
| Aromatic Alcohol | Skin and Eye Irritation. | Alcohols, in general, can cause irritation upon contact with skin and eyes.[7][8] |
GHS classifications for structurally similar compounds, such as [2-(Trifluoromethyl)pyridin-3-yl]methanol and 6-(Trifluoromethyl)pyridine-3-methanol, indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[4][9] Therefore, a conservative approach assuming these hazards is warranted.
Integrated Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic response to the assessed risks. The following protocol outlines the minimum required PPE for handling Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol.
| Protection Category | Specification | Justification & Causality |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87 standards.[10] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[11] | Protects against splashes and potential airborne particles. The pyridine and trifluoromethylphenyl moieties suggest a high potential for irritation.[4][9] |
| Hand Protection | Nitrile or Butyl rubber gloves.[12] | Provides a robust barrier against skin contact. Nitrile gloves are recommended for their resistance to pyridine.[2][1] It is critical to change gloves immediately if they become contaminated.[12] |
| Body Protection | A fully buttoned laboratory coat worn over full-length clothing.[3] | Prevents contamination of personal clothing and minimizes skin exposure.[12] For large-scale operations, a chemically resistant apron or suit may be necessary. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is recommended when handling the powder outside a fume hood or if aerosolization is possible.[12][13][14] | The volatile nature of pyridine derivatives presents a significant inhalation risk.[2][1] All handling of the solid and concentrated solutions should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][12] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring reproducible, safe science.
Preparation and Weighing (Solid Compound)
-
Engineering Controls : All handling of solid Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol must be conducted within a certified chemical fume hood.[3][12] Ensure the sash is at the appropriate height.
-
PPE Confirmation : Before handling, don all required PPE as specified in the table above.
-
Handling Technique : Use dedicated spatulas and weighing boats. Handle the compound gently to avoid creating dust.
-
Labeling : Ensure all containers are clearly labeled with the chemical name and associated hazards.[12]
Solution Preparation
-
Solvent Addition : When dissolving the compound, add the solid to the solvent slowly and in a controlled manner to prevent splashing.[12]
-
Container Management : Keep the container covered as much as possible during the dissolution process to minimize the escape of vapors.[2]
Post-Experiment Decontamination
-
Surface Cleaning : Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.[12]
-
PPE Removal : Remove PPE in the correct order to avoid self-contamination: gloves first, then the lab coat, and finally, eye protection.[12]
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[12]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory and body protection based on the experimental conditions.
Caption: PPE selection workflow based on experimental controls.
Disposal Plan: Managing Hazardous Waste
All waste containing Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol must be treated as hazardous waste.[2]
-
Solid Waste : Collect any contaminated solid waste, such as weighing boats, paper towels, and gloves, in a dedicated, clearly labeled, and sealed hazardous waste container.[12]
-
Liquid Waste : All liquid waste containing the compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[12] Do not mix with other waste streams unless compatibility has been verified.
-
Disposal Pathway : Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. The trifluoromethyl group may require specific consideration for incineration to avoid the release of persistent per- and polyfluoroalkyl substances (PFAS).[15][16]
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Unknown Source. Standard Operating Procedure for Pyridine. [Link]
-
Centers for Disease Control and Prevention (NIOSH). OSHA Respirator Requirements for Selected Chemicals. [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. [Link]
-
American Chemistry Council. Respiratory Protection in Chemical Product Labels and Safety Data Sheets. [Link]
-
Centers for Disease Control and Prevention (NIOSH). NIOSH Guide to the Selection & Use of Particulate Respirators. [Link]
-
Occupational Safety and Health Administration. 1910.134 - Respiratory protection. [Link]
-
University of North Carolina at Chapel Hill. Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. [Link]
-
University of California, Berkeley - Environment, Health and Safety. Ansell Chemical Resistance Glove Chart. [Link]
-
PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]
-
Spirits & Distilling. (2023, December 21). Dress for Success: PPE for Distilleries. [Link]
-
CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. [Link]
-
University of Pennsylvania. Personal Protective Equipment (PPE). [Link]
-
Wang, Y., et al. (2025, October 21). A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. PMC. [Link]
-
Prakash, G. K. S., et al. (2017, July 13). Recyclable Trifluoromethylation Reagents from Fluoroform. ACS Publications. [Link]
-
PubChem. Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol. [Link]
-
Ameduri, B. (2023, June 7). Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends. Chemical Society Reviews (RSC Publishing). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
